molecular formula C16H12O5 B2926939 2-(9h-Xanthen-9-yl)-malonic acid CAS No. 101278-43-7

2-(9h-Xanthen-9-yl)-malonic acid

Cat. No.: B2926939
CAS No.: 101278-43-7
M. Wt: 284.267
InChI Key: DAGVVNNXSVDEPY-UHFFFAOYSA-N
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Description

2-(9H-Xanthen-9-yl)-malonic acid is a chemical compound that features a xanthene core structure. Xanthene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis. The xanthene scaffold provides a versatile platform for the development of new compounds with potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Xanthen-9-yl)-malonic acid typically involves the introduction of a malonic acid moiety to the xanthene core. One common method is the reaction of 9H-xanthene-9-carboxylic acid with malonic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(9H-Xanthen-9-yl)-malonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form xanthone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced xanthene derivatives.

    Substitution: The malonic acid moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Xanthone derivatives.

    Reduction: Reduced xanthene derivatives.

    Substitution: Various substituted xanthene derivatives depending on the reagents used.

Scientific Research Applications

2-(9H-Xanthen-9-yl)-malonic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex xanthene derivatives.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic benefits in drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(9H-Xanthen-9-yl)-malonic acid involves its interaction with various molecular targets and pathways. The xanthene core can modulate biological responses through its interaction with cellular proteins and enzymes. The malonic acid moiety may enhance the compound’s ability to chelate metal ions, contributing to its biological activity. Further research is needed to fully elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Xanthone: A structurally related compound with a similar xanthene core.

    9H-Xanthene-9-carboxylic acid: A precursor in the synthesis of 2-(9H-Xanthen-9-yl)-malonic acid.

    Xanthene derivatives: Various derivatives with different substituents on the xanthene core.

Uniqueness

This compound is unique due to the presence of the malonic acid moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(9H-xanthen-9-yl)propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c17-15(18)14(16(19)20)13-9-5-1-3-7-11(9)21-12-8-4-2-6-10(12)13/h1-8,13-14H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGVVNNXSVDEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101278-43-7
Record name 2-(9H-XANTHEN-9-YL)-MALONIC ACID
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